molecular formula C10H10N2O3 B1374860 Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate CAS No. 932702-23-3

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate

Cat. No. B1374860
M. Wt: 206.2 g/mol
InChI Key: ABHHOWURTXVLBH-UHFFFAOYSA-N
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Description

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate, also known as EAIB, is a chemical compound that has recently gained attention due to its potential applications in various fields of research and industry. It has a molecular formula of C10H10N2O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate consists of an isoxazole ring attached to a benzene ring, with an ethyl ester and an amino group attached to the benzene ring .


Physical And Chemical Properties Analysis

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate has a predicted boiling point of 385.7±22.0 °C and a predicted pKa of 1.54±0.10 . Its density is 1.319 .

Scientific Research Applications

Synthesis of New Compounds

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is used in the synthesis of new piperidine substituted benzothiazole derivatives. These compounds have shown promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Chemical Transformations and Optical Properties

  • The compound undergoes various chemical transformations leading to the production of diverse derivatives with potential biological activities. The optical properties of these compounds are explored using photoluminescence spectra (Abignente et al., 1983).

Photoisomerization Studies

  • Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate derivatives undergo photoisomerization, a process of structural change under light exposure. This phenomenon is studied for understanding the compound's behavior under different conditions (Pazdera et al., 1997).

Corrosion Inhibition in Industrial Processes

  • Certain derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, are effective as corrosion inhibitors for mild steel, useful in industrial pickling processes. These derivatives show high efficiency and form protective adsorbed films on metal surfaces (Dohare et al., 2017).

Neuroprotective Properties

  • ITH4012, a derivative of Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, has shown neuroprotective properties and potential as a calcium promotor, beneficial for reducing cell death induced by various compounds (Orozco et al., 2004).

Polymorphic and Solvate Structures Study

  • Research on polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue, a related compound, enhances the understanding of their stability and behavior in different solutions (Salorinne et al., 2014).

properties

IUPAC Name

ethyl 6-amino-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHHOWURTXVLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723363
Record name Ethyl 6-amino-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate

CAS RN

932702-23-3
Record name Ethyl 6-amino-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate (12.7 mmol), iron (53.6 mmol), and ammonium chloride (56.1 mmol) were combined and diluted with ethanol (150 mL) and water (20 mL). The resulting suspension was heated at reflux, with vigorous stirring, for 2 h. The reaction mixture was filtered through Celite, diluted with brine (200 mL), and the resulting solution was extracted with ethyl acetate (200 mL). The organic layer was washed with of brine (3×200 mL), dried (magnesium sulfate), and concentrated. The residue was purified by chromatography (20/1 petroleum ether/ethyl acetate) to provide ethyl 6-aminobenzo[d]isoxazole-3-carboxylate 49.6% yield as a orange solid
Quantity
12.7 mmol
Type
reactant
Reaction Step One
Quantity
56.1 mmol
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reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
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Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
53.6 mmol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

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